molecular formula C16H13N3O B12924556 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-(phenylimino)- CAS No. 27807-95-0

2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-(phenylimino)-

Cat. No.: B12924556
CAS No.: 27807-95-0
M. Wt: 263.29 g/mol
InChI Key: UCPXEXHZKICDCS-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenyl, and phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and phenylimino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.

Scientific Research Applications

3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one.

    4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.

    Phenylhydrazine: A related compound used in the synthesis of various pyrazolone derivatives.

Uniqueness

3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and phenylimino groups makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

27807-95-0

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

5-methyl-2-phenyl-4-phenyliminopyrazol-3-one

InChI

InChI=1S/C16H13N3O/c1-12-15(17-13-8-4-2-5-9-13)16(20)19(18-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

UCPXEXHZKICDCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1=NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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